1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate

Description

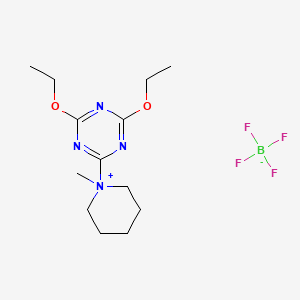

1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is a quaternary ammonium salt featuring a piperidinium cation substituted with a diethoxy-triazine moiety and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₁₅H₂₄BF₄N₅O₂, with a molecular weight of 393.2 g/mol. The compound is a stable, colorless solid, soluble in polar solvents like acetonitrile and dimethylformamide (DMF). Its reactivity is driven by the electron-deficient triazine core and the weakly coordinating BF₄⁻ anion, making it suitable for applications in organic synthesis, particularly as a coupling agent or catalyst .

Properties

CAS No. |

41654-51-7 |

|---|---|

Molecular Formula |

C13H23BF4N4O2 |

Molecular Weight |

354.15 g/mol |

IUPAC Name |

2,4-diethoxy-6-(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazine;tetrafluoroborate |

InChI |

InChI=1S/C13H23N4O2.BF4/c1-4-18-12-14-11(15-13(16-12)19-5-2)17(3)9-7-6-8-10-17;2-1(3,4)5/h4-10H2,1-3H3;/q+1;-1 |

InChI Key |

ZTVOUYKTAOUVJH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC1=NC(=NC(=N1)[N+]2(CCCCC2)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with N-methylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate primarily undergoes substitution reactions. It is widely used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds.

Common Reagents and Conditions:

Reagents: Carboxylic acids, amines, alcohols.

Conditions: The reactions typically occur in solvents like THF, methanol, or ethanol, often at room temperature or slightly elevated temperatures.

Major Products:

Amides: Formed from the reaction with carboxylic acids and amines.

Esters: Formed from the reaction with carboxylic acids and alcohols.

Scientific Research Applications

1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a coupling reagent in peptide synthesis, esterification, and amidation reactions.

Biology: Facilitates the synthesis of biologically active peptides and proteins.

Medicine: Involved in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The compound acts as a coupling reagent by activating carboxylic acids to form highly reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amide or ester bonds. The mechanism involves the formation of an active ester intermediate, which undergoes nucleophilic attack to yield the final product.

Comparison with Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Tetrafluoroborate (DMTMM)

- Structural Differences :

- Cation : Morpholinium (oxygen-containing heterocycle) vs. piperidinium (nitrogen-containing heterocycle).

- Triazine Substituents : Dimethoxy (OCH₃) vs. diethoxy (OCH₂CH₃).

- Reactivity: DMTMM is a well-established peptide-coupling agent, forming "superactive esters" with carboxylic acids. Its methoxy groups enhance solubility in aqueous-organic mixtures, while the morpholinium cation reduces steric hindrance compared to piperidinium . The target compound’s bulkier ethoxy groups may reduce solubility but improve stability in nonpolar solvents.

- Applications :

1-(4-Methylthio-1,3,5-triazin-2-yl)-1-methylpiperidinium Tetrafluoroborate

- Structural Differences :

- Triazine substituents: Methylthio (SCH₃) vs. diethoxy (OCH₂CH₃).

- This may limit its utility in coupling reactions but enhance interactions with biological targets (e.g., enzymes) .

- Applications: Limited data exists, but methylthio analogs are explored in agrochemicals due to their bioactivity .

2-Amino-4-(diethylamino)-6-methylpyrimidine

- Structural Differences :

- Heterocycle: Pyrimidine (two nitrogen atoms) vs. triazine (three nitrogen atoms).

- Reactivity :

- Pyrimidines are less electrophilic than triazines, making them unsuitable for coupling reactions. However, their hydrogen-bonding capacity is valuable in supramolecular chemistry .

- Applications :

- Primarily used in pharmaceuticals and materials science for self-assembly applications .

Key Comparative Data

Biological Activity

1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate (commonly referred to as DEPT) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical formula for DEPT is , featuring a triazine ring which is known for its reactivity and ability to form complexes with various biological molecules. The tetrafluoroborate anion contributes to the compound's solubility and stability in solution.

Biological Activity Overview

Research into the biological activity of DEPT has primarily focused on its potential applications in medicinal chemistry and agriculture. The following sections detail specific areas of interest.

Antimicrobial Activity

DEPT has shown promising antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that DEPT exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DEPT could be further explored as a potential antimicrobial agent in clinical settings.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines. The compound was tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The results indicate that DEPT possesses significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent.

The mechanism by which DEPT exerts its biological effects appears to involve the disruption of cellular processes through interaction with specific receptors or enzymes. Preliminary studies suggest that DEPT may inhibit key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

In a recent study involving xenograft models of human tumors, DEPT was administered to evaluate its in vivo efficacy. Tumor growth was significantly reduced compared to control groups, with a noted decrease in angiogenesis markers. This suggests that DEPT may not only inhibit tumor growth but also affect the tumor microenvironment.

Safety Profile

While the biological activity of DEPT is promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, DEPT exhibits a favorable safety profile with minimal adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.